Xanthatin

Vue d'ensemble

Description

La xanthatine est une lactone sesquiterpénique naturelle que l’on trouve principalement dans les feuilles de la plante Xanthium strumarium, qui appartient à la famille des Astéracées . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antitumorales, antimicrobiennes et antiparasitaires .

Applications De Recherche Scientifique

Mécanisme D'action

La xanthatine exerce ses effets par le biais de multiples voies moléculaires. L’un des principaux mécanismes implique l’inhibition du facteur de transcription nucléaire-kappa B (NF-κB), qui joue un rôle crucial dans la régulation de la prolifération cellulaire et de l’inflammation . De plus, la xanthatine s’est avérée induire l’apoptose dans les cellules cancéreuses en perturbant le cycle cellulaire et en favorisant la mort cellulaire programmée .

Analyse Biochimique

Biochemical Properties

Xanthatin and xanthinosin are the representative compounds for most biological properties of Xanthium species, such as anti-inflammatory, anti-cancer, anti-angiogenesis, and anti-microbial activities .

Cellular Effects

This compound has been shown to have pro-apoptotic effects on A549 cells, a human non-small-cell lung cancer (NSCLC) cell line . It induces cell cycle arrest at the G2/M phase and triggers the intrinsic apoptosis pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by downregulating Chk1, Chk2, and the phosphorylation of CDC2, which contributes to cell cycle arrest . It also increases total p53 protein levels, decreases the Bcl-2/Bax ratio, and reduces the expression of the downstream factors procaspase-9 and procaspase-3 . Furthermore, this compound disrupts the NF-κB pathway, which might also contribute to its pro-apoptotic effects on A549 cells .

Temporal Effects in Laboratory Settings

The effects of this compound on cells and its mechanism of action have been studied over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La xanthatine peut être synthétisée par une série de réactions chimiques à partir du méthyl-furoate disponible dans le commerce . La voie de synthèse implique plusieurs étapes, notamment la cyclopropanation catalytique asymétrique, l’ozonolyse, l’allylation, la réaldolaction et la lactonisation . Ces réactions sont effectuées dans des conditions spécifiques afin d’assurer la formation du produit désiré.

Méthodes de production industrielle : Bien que la production industrielle de la xanthatine ne soit pas largement documentée, elle est généralement extraite des feuilles de la plante Xanthium strumarium. Le processus d’extraction implique une extraction par solvant suivie d’étapes de purification pour isoler la xanthatine sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La xanthatine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Substitution : Divers réactifs, y compris les halogènes et les nucléophiles, peuvent être utilisés pour introduire de nouveaux groupes fonctionnels.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des alcanes .

4. Applications de la recherche scientifique

Comparaison Avec Des Composés Similaires

La xanthatine est souvent comparée à d’autres lactones sesquiterpéniques telles que la xanthinosine et la parthénolide . Bien que tous ces composés partagent des caractéristiques structurelles et des activités biologiques similaires, la xanthatine est unique en sa capacité à inhiber plusieurs voies de signalisation, notamment les voies NF-κB, la kinase de protéines activée par un mitogène (MAPK) et le transducteur de signal et l’activateur de la transcription (STAT) . Cette approche multi-cibles fait de la xanthatine un candidat prometteur pour des applications thérapeutiques.

Composés similaires :

Activité Biologique

Xanthatin, a sesquiterpene lactone derived from the leaves of Xanthium strumarium, has garnered attention for its diverse biological activities. This article provides a detailed overview of this compound's biological properties, including its anticancer, anti-inflammatory, and antiparasitic effects, supported by data tables and relevant research findings.

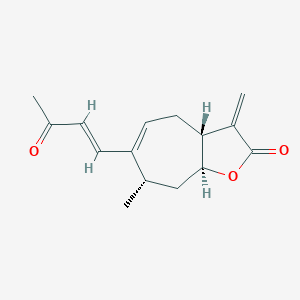

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is classified as a sesquiterpene lactone, a group known for various pharmacological effects. Its molecular formula is , and it exhibits a complex stereochemistry that is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various human cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB-231 (Breast) | 18.67 |

| WiDr (Colon) | Not specified |

| NCI-H417 (Lung) | Not specified |

| Hep-G2 (Liver) | 13.33 |

In one study, this compound showed moderate to high cytotoxic activity against these cell lines, indicating its potential for cancer treatment .

This compound exerts its anticancer effects primarily through the induction of apoptosis. This process involves the activation of caspases, specifically caspase 3/7, leading to programmed cell death in cancer cells. Additionally, this compound has been shown to disrupt redox balance in non-small cell lung cancer cells, further contributing to its anticancer properties .

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. It inhibits the synthesis of prostaglandin E2 (PGE2) and the activity of 5-lipoxygenase, which are key mediators in inflammatory processes. The observed inhibition rates are:

- PGE2 Synthesis Inhibition : 24% at 100 µg/mL

- 5-Lipoxygenase Inhibition : 92% at 97 µg/mL

These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Antiparasitic Effects

The antiparasitic activity of this compound has been evaluated against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. This compound demonstrated a potent inhibitory effect with an IC50 value of 2.63 µg/mL and a selectivity index of 20, indicating its effectiveness and safety profile compared to conventional treatments .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Target/Effect | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 18.67 | Cytotoxicity in breast cancer |

| Hep-G2 | 13.33 | Cytotoxicity in liver cancer | |

| Anti-inflammatory | PGE2 Synthesis | - | 24% inhibition |

| 5-Lipoxygenase | - | 92% inhibition | |

| Antiparasitic | Trypanosoma brucei brucei | 2.63 | High selectivity index |

Propriétés

IUPAC Name |

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRPTFMVULVGIC-ZTIIIDENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317668 | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26791-73-1 | |

| Record name | (-)-Xanthatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26791-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.